4-ethoxy-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]benzamide
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Overview
Description
4-ethoxy-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]benzamide is an organic compound with the molecular formula C18H18FN3O3. This compound is known for its unique structure, which includes an ethoxy group, a fluorobenzoyl group, and a benzofuran moiety. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]benzamide typically involves multiple steps. One common method includes the reaction of 4-fluorobenzoyl chloride with 3-amino-1-benzofuran to form an intermediate product. This intermediate is then reacted with 4-ethoxybenzoyl chloride under specific conditions to yield the final compound. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques like continuous flow synthesis and automated reaction monitoring.
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
4-ethoxy-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]benzamide is utilized in various fields of scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-ethoxy-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]benzamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 4-ethoxy-N-(2-(2-(4-fluorobenzylidene)hydrazino)-2-oxoethyl)benzamide
- 4-ethoxy-N-(tetrahydro-2-furanylmethyl)benzamide
Uniqueness
4-ethoxy-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]benzamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research fields.
Properties
Molecular Formula |
C24H18FNO4 |
---|---|
Molecular Weight |
403.4 g/mol |
IUPAC Name |
4-ethoxy-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]benzamide |
InChI |
InChI=1S/C24H18FNO4/c1-2-29-18-13-9-16(10-14-18)24(28)26-21-19-5-3-4-6-20(19)30-23(21)22(27)15-7-11-17(25)12-8-15/h3-14H,2H2,1H3,(H,26,28) |
InChI Key |
KWMRDNZNYZACNK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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